N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a pyridine ring and a tetrahydronaphthalene (tetralin) ring, both of which are common structures in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidinone ring, and a tetralin ring. These rings would be connected by a methylene (-CH2-) group and a sulfonamide (-SO2NH2) group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure, the presence of functional groups, and its stereochemistry. These properties could include things like melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Optically Active Derivatives and Herbicidal Activity : A study focused on novel herbicidally active sulfonamide compounds with a chiral carbon in the oxirane moiety. Through chemical methods, including Sharpless asymmetric chlorohydroxylation, enantiomers of related sulfonamide compounds were synthesized, demonstrating the importance of stereochemistry in herbicidal effectiveness. The (S)-isomers were identified as the active forms, highlighting the compound's potential in agricultural applications (Hosokawa et al., 2001).
Magnetic Anisotropy in Cobalt(ii)-Sulfonamide Complexes : Research on cobalt(ii) complexes with systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand revealed subtle variations in CoN4 coordination geometry. The study showed that axial zero-field splitting parameters (D) are subtly correlated with coordination geometric variation, influenced by the peripheral substituted groups. This provides insights into designing magnetic materials with tailored properties (Wu et al., 2019).
Biological Activity and Applications
Sulfonamide Hybrids with Pharmacological Activities : Sulfonamides are a crucial class of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. The review highlights recent advances in sulfonamide hybrids, showing the versatility of sulfonamide compounds in drug development. This underscores the compound's relevance in synthesizing hybrids with enhanced biological activities (Ghomashi et al., 2022).
Catalysis and Synthetic Applications
Organocatalysis and Highly Stereoselective Reactions : The compound has been used as an organocatalyst for highly stereoselective Michael addition reactions. This demonstrates its utility in organic synthesis, particularly in creating compounds with high enantiomeric excess and diastereoselectivity, essential for pharmaceutical synthesis and material science (Syu et al., 2010).
Supramolecular Chemistry
Supramolecular Structures and Hydrogen Bonding : The study of isomeric sulfonamides revealed differences in hydrogen-bonding arrangements, contributing to the understanding of molecular interactions in supramolecular chemistry. This information is vital for designing new materials and drugs by exploiting these molecular interactions (Kosutić Hulita et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20-6-3-11-23(20)19-12-15(9-10-21-19)14-22-27(25,26)18-8-7-16-4-1-2-5-17(16)13-18/h7-10,12-13,22H,1-6,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYJHHYPTUMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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